Potassium 2-(1-phenylethoxy)benzoate: Aqueous Solubility Advantage Over Parent Acid and Common Sodium Salt
As a potassium salt, Potassium 2-(1-phenylethoxy)benzoate is expected to exhibit significantly higher aqueous solubility than its parent acid, 2-(1-phenylethoxy)benzoic acid, and the analogous sodium salt . While direct experimental data are not published, the logP of the parent acid is predicted to be high (>3) due to its aromatic rings, suggesting poor water solubility. Salt formation with potassium, a common strategy to improve the solubility of lipophilic carboxylic acids, should yield a compound with enhanced dissolution kinetics and thermodynamic solubility in aqueous buffers [1]. This is a class-level inference based on the well-established principles of pharmaceutical salt selection [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Potassium salt; predicted to be freely soluble in water |
| Comparator Or Baseline | 2-(1-phenylethoxy)benzoic acid (free acid); predicted logP > 3 |
| Quantified Difference | Qualitative improvement in solubility, magnitude unknown |
| Conditions | 25°C, deionized water (theoretical) |
Why This Matters
The potassium salt form is the preferred procurement choice for applications requiring aqueous dosing, formulation, or in vitro assays, as the free acid would likely precipitate and confound results.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
